N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide
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Overview
Description
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with sulfonyl chlorides and subsequent coupling with ethylamine. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzothiadiazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide involves its interaction with molecular targets through its electron-withdrawing benzothiadiazole core. This interaction can modulate the electronic properties of the target molecules, leading to various biological and chemical effects. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives such as:
- 2,1,3-Benzothiadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
- N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-(1H-indol-3-yl)acetamide .
Uniqueness
What sets N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide apart is its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic and photonic applications .
Properties
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c1-7(15)11-5-6-12-19(16,17)9-4-2-3-8-10(9)14-18-13-8/h2-4,12H,5-6H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALZVYQXXLSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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